5-Vinylcytidine

Description

Structure

2D Structure

3D Structure

Properties

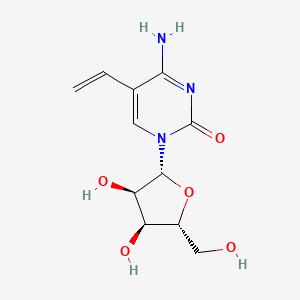

Molecular Formula |

C11H15N3O5 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |

InChI |

InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

YTTDEFJIZQEXBA-FDDDBJFASA-N |

Isomeric SMILES |

C=CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 5-Vinyl-Modified Nucleosides for Nascent RNA Labeling

This guide provides an in-depth overview of the principles, protocols, and applications of using vinyl-modified nucleosides, such as 5-Vinylcytidine (5-VC) and 5-Vinyluridine (5-VU), for the metabolic labeling of newly transcribed RNA. This method offers a powerful tool for researchers in molecular biology and drug development to study RNA dynamics with minimal cellular perturbation.

Core Principle: A Two-Step Bioorthogonal Strategy

The labeling strategy is based on a two-step process: the metabolic incorporation of a modified nucleoside into nascent RNA, followed by a highly specific and biocompatible chemical ligation to attach a reporter molecule.

Step 1: Metabolic Incorporation Vinyl-modified nucleosides, like 5-Vinyluridine (5-VU), are cell-permeable and are recognized by cellular machinery.[1] Once inside the cell, they are converted into their triphosphate form by the nucleotide salvage pathway. RNA polymerases then incorporate these analogs into newly synthesized (nascent) RNA transcripts in place of their natural counterparts. While this compound has been synthesized for this purpose, studies have shown that 5-vinyluridine (5-VU) and 2-vinyladenosine (2-VA) are successfully incorporated into cellular RNA, whereas this compound is not.[2]

Step 2: Bioorthogonal Ligation via iEDDA Reaction The detection of the vinyl-modified RNA relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3][4][5] This bioorthogonal "click chemistry" reaction is exceptionally fast and specific.[1]

-

Diene: An electron-deficient tetrazine molecule conjugated to a reporter (e.g., biotin for affinity purification or a fluorophore for imaging).

-

Dienophile: The electron-rich vinyl group that has been incorporated into the nascent RNA.

The reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, which is a known drawback of other click chemistry methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5] The iEDDA reaction results in a stable covalent bond between the RNA and the reporter molecule, facilitating downstream analysis.[5]

Experimental Workflow

The general workflow for metabolic labeling of nascent RNA using vinyl nucleosides involves cell culture treatment, RNA extraction, bioorthogonal ligation, and subsequent analysis tailored to the research question.

Quantitative Data and Comparisons

A significant advantage of vinyl nucleosides over other analogs is their lower impact on cell health and gene expression. Studies comparing 5-vinyluridine (5-VU) to the more commonly used 5-ethynyluridine (5-EU) highlight these benefits.

Table 1: Comparison of Cytotoxicity in HEK293T Cells Cell proliferation was measured using an MTT assay after treatment with 1 mM of the specified nucleoside.

| Treatment Time | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) |

| 12 hours | No significant effect | Modest effect on proliferation |

| 24 hours | No significant effect | Significant growth inhibition |

| 48 hours | No significant effect | ~50% decrease in proliferation |

| Data summarized from studies on HEK293T cells.[1] |

Table 2: Transcriptional Perturbation Analysis Analysis of differentially expressed genes (fold change > 2) in HEK293T cells after 16 hours of treatment with 1 mM of the specified nucleoside compared to a DMSO control.

| Nucleoside Analog | Number of Differentially Expressed Genes |

| 5-Vinyluridine (5-VU) | 18 |

| 5-Ethynyluridine (5-EU) | ~200 |

| These findings demonstrate that 5-VU is significantly less perturbative to RNA expression than 5-EU.[1] |

Table 3: Incorporation Efficiency of Vinyl Nucleosides Percent incorporation of various vinyl nucleoside analogs into total RNA in HEK293T cells, as determined by LC-MS/MS.

| Vinyl Nucleoside | Percent Incorporation (%) |

| 2-Vinyladenosine (2-VA) | 2.3 |

| 5-Vinyluridine (5-VU) | 0.86 |

| 7-deaza-Vinyladenosine (7-dVA) | 0.50 |

| Incorporation rates are comparable to other metabolic probes like 5-ethynyluridine.[1] |

Experimental Protocols

The following are detailed methodologies adapted from published studies for the labeling and imaging of nascent RNA in mammalian cells.[1]

Protocol 1: Metabolic Labeling of Cellular RNA with Vinyl-Nucleosides

This protocol describes the incubation of cells with a vinyl-nucleoside analog to incorporate it into newly synthesized RNA.

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.

-

Stock Solution Preparation: Prepare a 200 mM stock solution of the vinyl nucleoside (e.g., 5-VU) in DMSO.

-

Labeling: Add the vinyl nucleoside stock solution directly to the complete culture medium to a final concentration of 1 mM. Ensure the final DMSO concentration is less than 1%.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 5 hours for imaging or 16 hours for sequencing applications).

-

Harvesting: After incubation, wash the cells twice with DPBS and proceed immediately to RNA isolation or cell fixation for imaging.

Protocol 2: RNA Fluorescence Imaging via iEDDA Ligation

This protocol outlines the procedure for fixing, permeabilizing, and staining vinyl-labeled RNA within cells for microscopic analysis.

-

Cell Seeding: Seed HEK293T cells on poly-D-lysine-coated coverslips in a 6-well plate and grow to approximately 50% confluency.

-

Metabolic Labeling: Label the cells with 1 mM 5-VU for 5 hours as described in Protocol 1.

-

Fixation:

-

Wash the cells twice with DPBS.

-

Fix the cells for 10 minutes at room temperature with 3.7% paraformaldehyde in DPBS.

-

-

Quenching: Quench the fixation reaction by incubating with 50 mM glycine in DPBS for 5 minutes. Wash twice with DPBS.

-

Permeabilization: Permeabilize the cells by incubating for 15 minutes in 0.5% Triton X-100 in DPBS. Wash twice with DPBS.

-

iEDDA Ligation:

-

Prepare a solution of a tetrazine-fluorophore conjugate (e.g., 25 µM Tz-TAMRA) in DPBS.

-

Incubate the permeabilized cells with the tetrazine solution for 1-2 hours at room temperature, protected from light.

-

-

Final Washes & Mounting:

-

Wash the cells three times with DPBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope. Robust labeling is often observed in the nucleolus, the primary site of rRNA biosynthesis.[1]

Applications in Research and Development

The this compound principle, particularly through the successful application of 5-VU, provides a versatile platform for investigating RNA biology.

-

Profiling Nascent Transcriptomes: By combining metabolic labeling with next-generation sequencing, researchers can identify and quantify newly synthesized transcripts in response to various stimuli, providing a dynamic view of gene expression.[6]

-

Determining RNA Half-Lives: Pulse-chase experiments using vinyl nucleosides can be performed to measure the degradation rates and determine the half-lives of specific RNA molecules.

-

In Vivo and In Situ Imaging: The bioorthogonal nature of the iEDDA reaction allows for the visualization of nascent RNA synthesis in fixed cells and potentially in living organisms with minimal toxicity.[1]

-

Cell-Type-Specific Labeling: The use of nucleobases like 5-vinyluracil can enable cell-type-specific RNA labeling in organisms where expression of an optimized uracil phosphoribosyltransferase is controlled.[6]

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent labeling of nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00600A [pubs.rsc.org]

- 3. Inverse electron-demand Diels-Alder reactions for the selective and efficient labeling of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inverse electron-demand Diels-Alde ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Vinyl Nucleosides in Transcriptomics: From Nascent RNA Profiling to Therapeutic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Dynamics of the Transcriptome

The transcriptome, the complete set of RNA transcripts in a cell, is a highly dynamic environment reflecting the real-time state of gene expression. Understanding the kinetics of RNA synthesis, processing, and decay is crucial for deciphering complex cellular processes in both health and disease. Metabolic labeling of RNA with exogenous nucleoside analogs has emerged as a powerful tool for capturing these dynamics by distinguishing newly synthesized (nascent) transcripts from the pre-existing RNA pool.

While analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU) are widely used, they present notable drawbacks, including cytotoxicity and the need for copper catalysts (for EU), which can damage RNA.[1][2] This guide introduces vinyl nucleosides, a class of chemical reporters that circumvent these limitations. Vinyl nucleosides offer a biocompatible and versatile platform for RNA metabolic labeling, leveraging the power of bio-orthogonal click chemistry to enable a wide range of transcriptomic analyses.[1][3][4]

Part 1: Metabolic Labeling of Nascent RNA with Vinyl Nucleosides

The core principle involves introducing a vinyl-modified nucleoside to cells or organisms. These analogs are recognized by cellular machinery and incorporated into elongating RNA chains during transcription.[2][5] The embedded vinyl group then serves as a chemical handle for subsequent detection and analysis.

Mechanism of Detection: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The key to the utility of vinyl nucleosides is their specific reactivity with tetrazine compounds via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][6] This [4+2] cycloaddition is a form of "click chemistry" characterized by:

-

High Speed and Selectivity: The reaction is extremely fast and specific, even in complex biological mixtures.[7]

-

Biocompatibility: It proceeds efficiently under physiological conditions without the need for cytotoxic metal catalysts.[6][8]

-

Bio-orthogonality: Neither the vinyl group nor the tetrazine moiety reacts with native biological functional groups, ensuring that the labeling is highly specific to the intended targets.[1][7]

The tetrazine probe can be conjugated to various reporter molecules, such as biotin (for enrichment) or fluorophores (for imaging), enabling a wide array of downstream applications.[1][4]

General Experimental Workflow

Transcriptomic studies using vinyl nucleosides follow a modular workflow that can be adapted for various experimental goals. The process begins with introducing the analog to the biological system and culminates in a specific downstream analysis, such as high-throughput sequencing or cellular imaging.

Featured Vinyl Nucleosides

Structural analysis of metabolic enzymes has guided the design of several vinyl nucleosides that are successfully incorporated into nascent RNA.[1][3] The most common analogs are derivatives of adenosine and uridine.

| Vinyl Nucleoside | Abbreviation | Base Analog | Key Characteristics |

| 5-Vinyluridine | 5-VU | Uridine | Shows incorporation rates similar to other uridine analogs with minimal cytotoxicity.[5] Can be used for mutational profiling.[5] |

| 2-Vinyladenosine | 2-VA | Adenosine | Can be used orthogonally with 5-VU, allowing for dual-labeling experiments.[9][10] |

| 7-Deaza-vinyl-adenosine | 7-dVA | Adenosine | A purine analog successfully incorporated into cellular RNA.[1][3] |

Experimental Protocols

The following protocols are adapted from published methodologies for use in mammalian cell culture.[1]

Protocol 1: Metabolic Labeling of Cellular RNA with Vinyl Nucleosides

-

Cell Culture: Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C and 5% CO₂.

-

Labeling: Add the desired vinyl nucleoside (e.g., 5-VU) to the culture medium to a final concentration of 200 µM - 1 mM. Prepare stock solutions in DMSO.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 1 to 24 hours), depending on the experimental goal and the turnover rate of the RNAs of interest.

-

Harvesting and RNA Isolation: After incubation, wash the cells with PBS and harvest. Isolate total RNA using a standard method such as TRIzol extraction or a column-based kit, followed by DNase treatment to remove genomic DNA.

Protocol 2: IEDDA Biotinylation of Vinyl-Modified RNA

-

Reaction Setup: In a 50 µL reaction volume, combine up to 25 µg of total RNA, 2.5 mM of a tetrazine-biotin conjugate, and 10% acetic acid in nuclease-free water. The acidic condition (pH ~5.0) has been shown to stabilize reactive tetrazines against hydrolysis, improving labeling efficiency without compromising RNA integrity.[1][3]

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

RNA Purification: Purify the labeled RNA from the excess tetrazine-biotin probe using an appropriate RNA cleanup kit (e.g., RNA Clean & Concentrator). The purified, biotinylated nascent RNA is now ready for enrichment.

Application: Cycloaddition-Enabled Mutational Profiling

A significant advancement in transcriptomics is the ability to identify nascent transcripts without physical enrichment, which can be laborious.[5] Methods like SLAM-seq, which uses 4sU, rely on chemically modifying the incorporated analog to induce specific mutations during reverse transcription (RT).[11] A similar principle can be applied to vinyl nucleosides.

After metabolic labeling with 5-VU, the isolated RNA is reacted with a maleimide cycloadduct. This bulky adduct on the uridine base can cause the reverse transcriptase enzyme to either stall or misincorporate a nucleotide at that position during cDNA synthesis.[5] High-throughput sequencing of the resulting cDNA library reveals these mutation signatures, allowing for the precise identification of nascent transcripts at single-nucleotide resolution.

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tracking nascent RNA synthesis with vinyl nucleosides - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels–Alder Chemistry [escholarship.org]

- 5. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inverse electron-demand Diels–Alder reactions for the selective and efficient labeling of RNA - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 8. Inverse electron-demand Diels-Alde ... | Article | H1 Connect [archive.connect.h1.co]

- 9. Mutually Orthogonal Bioconjugation of Vinyl Nucleosides for RNA Metabolic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. biorxiv.org [biorxiv.org]

5-Vinylcytidine: A Technical Guide for Studying Nascent RNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 5-Vinylcytidine (5-VC) as a powerful tool for the metabolic labeling and subsequent analysis of newly transcribed RNA. 5-VC, and its closely related analog 5-Vinyluridine (5-VU), offer a less toxic alternative to traditional methods, enabling a more accurate snapshot of the dynamic transcriptome. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation to facilitate the successful implementation of this technique in your research.

Core Principles of this compound Labeling

This compound is a modified nucleoside that can be readily taken up by cells and incorporated into newly synthesized RNA transcripts by cellular RNA polymerases. The vinyl group serves as a bioorthogonal handle, allowing for specific chemical modification. This enables the selective detection, enrichment, and analysis of the nascent transcriptome without significantly perturbing cellular processes. The primary advantage of using vinyl nucleosides like 5-VC and 5-VU is their reduced cytotoxicity compared to other commonly used analogs such as 5-ethynyluridine (5-EU), which can cause significant changes in gene expression.[1][2]

The workflow for studying nascent RNA using 5-VC involves several key steps: metabolic labeling of cells with 5-VC, isolation of total RNA, chemical conjugation of the vinyl group to a reporter molecule (e.g., biotin) via a click chemistry reaction, and downstream analysis such as RNA sequencing or fluorescence imaging.

Data Presentation

Quantitative Comparison of Nucleoside Analogs

The choice of metabolic label can significantly impact the biological system under study. The following table summarizes the quantitative comparison between 5-Vinyluridine (5-VU), a close analog of 5-VC, and the widely used 5-Ethynyluridine (5-EU), highlighting the lower perturbation of 5-VU on gene expression.

| Nucleoside Analog | Concentration | Labeling Time | Number of Differentially Expressed Genes (>2-fold change) | Reference |

| 5-Ethynyluridine (5-EU) | 1 mM | 16 hours | ~200 | [1] |

| 5-Vinyluridine (5-VU) | 1 mM | 16 hours | 18 | [1] |

Experimental Protocols

Metabolic Labeling of Nascent RNA with this compound

This protocol describes the incorporation of 5-VC into the RNA of cultured mammalian cells.

Materials:

-

This compound (5-VC)

-

Mammalian cell line of interest (e.g., HEK293T)

-

Complete cell culture medium

-

DMSO

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a stock solution of 5-VC in DMSO. A typical stock concentration is 100 mM.

-

Culture mammalian cells to the desired confluency in a suitable culture vessel.

-

Add the 5-VC stock solution to the cell culture medium to achieve the desired final concentration. A common starting concentration is 1 mM.[1]

-

Incubate the cells for the desired labeling period. The incubation time can range from a few hours to overnight, depending on the experimental goals. For imaging, a 5-hour incubation is often sufficient.[1] For RNA sequencing, longer incubation times like 16 hours have been used.[1]

-

After incubation, wash the cells twice with PBS to remove any unincorporated 5-VC.

-

The cells are now ready for downstream applications such as total RNA extraction.

Labeling of Nascent RNA for Fluorescence Imaging

This protocol outlines the procedure for visualizing newly synthesized RNA within cells using a fluorophore-conjugated tetrazine that reacts with the incorporated vinyl group.

Materials:

-

Cells labeled with 5-VC (from Protocol 1)

-

3.7% Paraformaldehyde in PBS

-

50 mM Glycine in PBS

-

0.5% Triton X-100 in PBS

-

Fluorophore-conjugated tetrazine (e.g., Tz-3 TAMRA)

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

Procedure:

-

After labeling with 5-VC and washing with PBS, fix the cells with 3.7% paraformaldehyde for 10 minutes at room temperature.[1]

-

Quench the fixation by incubating with 50 mM glycine in DPBS for 5 minutes.

-

Wash the cells twice with DPBS.

-

Permeabilize the cells with 0.5% Triton X-100 in DPBS for 15 minutes.[1]

-

Wash the cells twice with DPBS.

-

Prepare a solution of the fluorophore-conjugated tetrazine (e.g., 5 µM Tz-3 TAMRA) in DPBS.[1]

-

Incubate the cells with the tetrazine solution for 3 hours at 37°C in the dark.[1]

-

Wash the cells with DPBS.

-

The cells are now ready for imaging by fluorescence microscopy. Robust labeling is often observed in the nucleolus, the site of rRNA biosynthesis.[1]

Thiol-Specific Biotinylation of 5-Vinyl-Labeled RNA for Enrichment

This protocol is adapted from methods for other thiol-containing nucleosides and can be applied to vinyl-modified RNA after a chemical conversion step or by using a vinyl-reactive biotin probe. A common method for vinyl nucleosides is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[1]

Materials:

-

Total RNA isolated from 5-VC labeled cells

-

Biotin-conjugated tetrazine

-

Reaction buffer (e.g., DPBS)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer with a reducing agent (if a cleavable linker is used)

Procedure:

-

Isolate total RNA from 5-VC labeled cells using a standard RNA extraction method.

-

To 60-80 µg of total RNA, add the biotin-conjugated tetrazine in a suitable reaction buffer.[3]

-

Incubate the reaction to allow for the IEDDA click chemistry reaction to proceed.

-

Purify the biotinylated RNA from the unreacted biotin probe, for example, by chloroform extraction or column purification.[3]

-

Resuspend the purified, biotinylated RNA in a binding buffer compatible with streptavidin beads.

-

Incubate the RNA with streptavidin-coated magnetic beads to capture the newly transcribed, biotinylated RNA.

-

Wash the beads several times to remove non-biotinylated, pre-existing RNA.

-

Elute the captured nascent RNA from the beads. If a cleavable linker was used, this can be done with a reducing agent.[3] The enriched nascent RNA is now ready for downstream analysis like RT-qPCR or RNA sequencing.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of this compound incorporation into nascent RNA.

Caption: General experimental workflow for nascent RNA analysis using 5-VC.

Caption: IEDDA click chemistry for biotinylating 5-VC labeled RNA.

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The Unfulfilled Promise of 5-Vinylcytidine (5-VC) and the Rise of 5-Vinyluridine (5-VU) in Cellular RNA Studies: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of cellular RNA dynamics is crucial for understanding fundamental biological processes and for the development of novel therapeutics. Metabolic labeling using nucleoside analogs has emerged as a powerful tool for these studies. While 5-ethynyl-vinyl-cytidine (5-VC) was synthesized as a potential candidate for RNA labeling, research has demonstrated its instability and degradation within the cellular environment, rendering it unsuitable for tracking nascent RNA.[1] In contrast, 5-vinyluridine (5-VU) has proven to be a robust and non-toxic alternative for metabolic labeling of RNA. This guide provides a comprehensive overview of the use of 5-VU in cellular RNA studies, including quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its adoption in research and drug development.

Introduction: The Challenge of 5-VC and the Success of 5-VU

The ideal nucleoside analog for metabolic labeling should be readily incorporated into newly synthesized RNA without affecting cellular processes. While 5-vinylcytidine (5-VC) was developed with this goal, it was found to be susceptible to Michael donors in the cellular milieu, leading to its complete degradation.[1] This inherent instability prevents its use for reliable RNA labeling.

Conversely, 5-vinyluridine (5-VU) has been successfully utilized as a substrate for RNA polymerases and is incorporated into nascent RNA transcripts.[1][2] Importantly, studies have shown that 5-VU exhibits minimal cytotoxicity and does not significantly alter gene expression profiles when compared to other analogs like 5-ethynyluridine (5-EU).[1][2] These characteristics make 5-VU a superior choice for studying RNA synthesis, turnover, and localization in living cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of 5-VU in cellular RNA studies, providing a basis for experimental design and comparison.

Table 1: Comparison of 5-Vinyluridine (5-VU) and 5-Ethynyluridine (5-EU) on Cell Viability

| Nucleoside Analog | Concentration | Incubation Time (h) | Cell Viability (% of DMSO control) | Reference |

| 5-VU | 1 mM | 12 | No significant effect | [1] |

| 24 | No significant effect | [1] | ||

| 48 | No significant effect | [1] | ||

| 5-EU | 1 mM | 12 | Significant growth inhibition | [1] |

| 24 | Significant growth inhibition | [1] | ||

| 48 | Significant growth inhibition | [1] |

Table 2: Impact of 5-VU and 5-EU on Differential Gene Expression

| Nucleoside Analog | Treatment Duration | Number of Differentially Expressed Genes (>2-fold change) | Reference |

| 5-VU | 16 hours | 18 | [1] |

| 5-EU | 16 hours | Nearly 200 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving 5-VU for cellular RNA analysis.

Metabolic Labeling of Cellular RNA with 5-VU

This protocol describes the in vivo incorporation of 5-VU into the RNA of cultured cells.

Materials:

-

5-Vinyluridine (5-VU)

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., HEK293T)

-

DMSO (for stock solution)

Procedure:

-

Prepare a stock solution of 5-VU in DMSO.

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Add 5-VU to the cell culture medium to a final concentration of 1 mM.

-

Incubate the cells for the desired labeling period (e.g., 5 hours for imaging or 16 hours for sequencing).

-

Proceed with downstream applications such as cell fixation for imaging or RNA extraction for sequencing.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of 5-VU on cultured cells.

Materials:

-

Cells treated with 5-VU, a positive control (e.g., 5-EU), and a vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plate

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of 5-VU, 5-EU, or DMSO for the desired time points (e.g., 12, 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control.

RNA Imaging via Inverse Electron-Demand Diels-Alder (IEDDA) Chemistry

This protocol details the visualization of 5-VU-labeled RNA in fixed cells.

Materials:

-

Cells labeled with 5-VU

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Tetrazine-fluorophore conjugate (e.g., Tz-TAMRA)

-

Wash buffer (e.g., PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Grow and label cells with 5-VU on coverslips.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the tetrazine-fluorophore conjugate in a suitable buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium with DAPI.

-

Visualize the cells using a fluorescence microscope.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows for the application of 5-VU in cellular RNA studies.

Caption: Workflow for metabolic labeling of RNA with 5-VU and subsequent imaging.

Caption: Workflow for analyzing differential gene expression after 5-VU labeling.

Conclusion

While 5-VC proved to be an unviable tool for cellular RNA studies due to its instability, 5-VU has emerged as a powerful and reliable alternative. Its efficient incorporation into nascent RNA, coupled with its low toxicity and minimal impact on gene expression, makes it an excellent choice for a variety of applications, including RNA imaging and sequencing. The protocols and workflows detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the capabilities of 5-VU in their exploration of RNA biology.

References

The Metabolic Incorporation of Vinyl Nucleosides: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the metabolic incorporation of vinyl nucleosides, tailored for researchers, scientists, and drug development professionals. The document details the core mechanisms, experimental methodologies, and applications of these powerful molecular tools.

Introduction to Vinyl Nucleosides

Vinyl nucleosides are modified versions of natural nucleosides where a vinyl group (-CH=CH2) is attached to the nucleobase. These analogs have emerged as valuable chemical reporters for metabolic labeling of nascent RNA and DNA. Their successful incorporation into cellular nucleic acids is primarily achieved through the endogenous nucleoside salvage pathways[1][2]. Once incorporated, the vinyl group serves as a bioorthogonal handle, allowing for specific chemical ligation to reporter molecules for visualization and enrichment of newly synthesized nucleic acids[3][4].

Key vinyl nucleosides that have been successfully utilized for metabolic labeling include 2-vinyladenosine (2-VA), 7-deaza-7-vinyladenosine (7-dVA), and 5-vinyluridine (5-VU)[1]. The design of these analogs is often guided by the structural examination of the active sites of metabolic enzymes, such as uridine-cytidine kinase and adenosine kinase, to ensure they are recognized as substrates[5].

Beyond their role in metabolic labeling, nucleoside analogs, in general, are a cornerstone of antiviral and anticancer therapies[6]. Their mechanism of action in these contexts typically involves their conversion to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral or cellular polymerases, thereby halting DNA or RNA synthesis[7][8][9].

Metabolic Incorporation and Subsequent Detection

The metabolic incorporation of vinyl nucleosides into cellular RNA is a multi-step process that leverages the cell's own machinery. The most common subsequent detection method is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, a type of click chemistry that is fast, highly specific, and can be performed under biocompatible conditions[1][4].

The Nucleoside Salvage Pathway

Cells utilize the nucleoside salvage pathway to recycle nucleobases and nucleosides from the degradation of nucleic acids. This pathway is less energy-intensive than de novo synthesis. Vinyl nucleosides are introduced to cells and are recognized by the enzymes of this pathway.

The key steps are:

-

Uptake: The vinyl nucleoside is transported into the cell.

-

Phosphorylation: A series of kinases phosphorylate the vinyl nucleoside to its monophosphate, diphosphate, and finally, its active triphosphate form. For instance, uridine-cytidine kinase can phosphorylate 5-VU.

-

Incorporation: RNA polymerases incorporate the vinyl nucleoside triphosphate into newly synthesizing RNA transcripts.

Metabolic pathway for vinyl nucleoside incorporation and subsequent IEDDA detection.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The vinyl group incorporated into the RNA acts as a dienophile in the IEDDA reaction. It reacts with a tetrazine-conjugated reporter molecule (e.g., a fluorophore or biotin)[1][4]. This reaction is highly efficient and specific, allowing for the sensitive detection of nascent RNA.

Quantitative Data on Vinyl Nucleoside Incorporation and Cytotoxicity

The efficiency of metabolic incorporation and the potential cytotoxicity are critical parameters for the application of vinyl nucleosides as metabolic labels.

| Vinyl Nucleoside | Cell Line | Incorporation Percentage | Incubation Conditions | Cytotoxicity Comparison | Reference |

| 2-Vinyladenosine (2-VA) | HEK293T | 2.3% | Not specified | Lower than 5-Ethynyluridine (5-EU) | [1] |

| 5-Vinyluridine (5-VU) | HEK293T | 0.86% | 1 mM for 5 hours | No significant effect on cell growth, whereas 5-EU shows significant growth inhibition. | [1] |

| 7-deaza-7-Vinyladenosine (7-dVA) | HEK293T | 0.50% | Not specified | Not specified | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of vinyl nucleosides in research. Below are outlines of key experimental protocols.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells (e.g., HEK293T) in appropriate culture vessels and grow to the desired confluency (e.g., ~50%)[1].

-

Preparation of Vinyl Nucleoside Stock: Dissolve the vinyl nucleoside in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 200 mM)[1].

-

Labeling: Add the vinyl nucleoside stock solution to the cell culture medium to achieve the desired final concentration (e.g., 1 mM). Ensure the final DMSO concentration is low (<1%) to avoid solvent-induced toxicity[1].

-

Incubation: Incubate the cells for the desired period (e.g., 5 hours) at 37°C and 5% CO2[1].

Quantification of Incorporation by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the incorporation of modified nucleosides into RNA[10].

Workflow for LC-MS/MS quantification of vinyl nucleoside incorporation.

-

RNA Isolation: After metabolic labeling, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).

-

RNA Hydrolysis: Digest the purified RNA into its constituent nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase[10].

-

LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer. A calibration curve with known amounts of the vinyl nucleoside standard is used for absolute quantification.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the vinyl nucleoside and control compounds for the desired duration (e.g., 12, 24, 48 hours)[1].

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Fluorescence Imaging of Nascent RNA

-

Cell Culture on Coverslips: Grow cells on coverslips treated with a coating agent like poly-D-lysine to promote adherence[1].

-

Metabolic Labeling: Label the cells with the desired vinyl nucleoside as described in section 4.1.

-

Fixation and Permeabilization: After labeling, wash the cells with PBS, fix them with a solution like 3.7% paraformaldehyde, and then permeabilize the cell membranes with a detergent such as 0.5% Triton X-100[1].

-

IEDDA Reaction: Incubate the fixed and permeabilized cells with a tetrazine-fluorophore conjugate in a suitable buffer. This will ligate the fluorophore to the vinyl-modified RNA[1].

-

Staining and Mounting: Counterstain the cell nuclei with a DNA stain like DAPI, wash the coverslips, and mount them on microscope slides.

-

Microscopy: Visualize the fluorescently labeled nascent RNA using a confocal or epifluorescence microscope[1][3].

Broader Applications in Drug Development

While the primary focus of this guide is on metabolic labeling, it is important to understand the broader context of nucleoside analogs in drug development.

Antiviral and Anticancer Mechanisms

Many clinically approved antiviral and anticancer drugs are nucleoside analogs[6][11][7]. Their general mechanism of action involves intracellular phosphorylation to the triphosphate form, which then interferes with nucleic acid synthesis[9].

Mechanism of nucleoside analogs as chain terminators.

This can occur through two primary mechanisms:

-

Competitive Inhibition: The analog triphosphate competes with the natural nucleoside triphosphate for the active site of the polymerase.

-

Chain Termination: After being incorporated into the growing DNA or RNA chain, the analog prevents further elongation. This is often because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide[11].

Vinyl nucleosides themselves have been investigated for their antiviral properties, for example, against the Hepatitis B virus.

Conclusion

The metabolic incorporation of vinyl nucleosides represents a powerful and versatile tool for studying nascent RNA dynamics. Their low cytotoxicity compared to other analogs, coupled with the highly efficient and bioorthogonal IEDDA chemistry, makes them ideal for a range of applications from cellular imaging to the enrichment of newly synthesized transcripts. A thorough understanding of the underlying metabolic pathways and the detailed experimental protocols outlined in this guide will enable researchers to effectively harness the potential of these valuable chemical biology probes. Furthermore, the foundational principles of nucleoside analog biochemistry provide a crucial context for their application in drug development.

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels–Alder Chemistry [escholarship.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

5-Vinylcytidine as a Probe for Methyltransferase Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyltransferases are a critical class of enzymes involved in the epigenetic regulation of gene expression, primarily through the methylation of DNA and histone proteins. The dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. 5-Vinylcytidine, a C5-substituted cytidine analog, presents itself as a potential mechanism-based probe and inhibitor for DNA methyltransferases (DNMTs). This technical guide provides a comprehensive overview of the theoretical framework, experimental protocols, and data interpretation for utilizing this compound as a tool to investigate methyltransferase activity. While direct quantitative data on the inhibition of methyltransferases by this compound is not extensively available in public literature, this guide draws upon the well-established mechanisms of analogous C5-substituted cytidine inhibitors, such as 5-azacytidine, to provide a robust framework for its application.

Introduction: The Role of Methyltransferases and the Promise of this compound

DNA methylation, occurring predominantly at the C5 position of cytosine in CpG dinucleotides, is a key epigenetic modification that governs gene silencing and chromatin structure.[1] DNA methyltransferases (DNMTs) catalyze this reaction, transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to cytosine.[1] Aberrant hypermethylation of tumor suppressor genes is a hallmark of many cancers, leading to their silencing and contributing to tumorigenesis.

Cytidine analogs that are modified at the C5 position have been successfully developed as inhibitors of DNMTs.[2] These molecules, when incorporated into DNA, can act as suicide substrates, forming a covalent adduct with the enzyme and leading to its irreversible inactivation and subsequent degradation.[3][4] this compound, with its reactive vinyl group at the C5 position, is hypothesized to function as a mechanism-based inhibitor of DNMTs through a similar mechanism. Its potential for covalent bond formation makes it a valuable tool for identifying and characterizing methyltransferase activity and for screening potential therapeutic agents.

Proposed Mechanism of Action

The proposed mechanism of action for this compound as a DNMT inhibitor is analogous to that of other C5-substituted pyrimidine nucleosides. The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the target cytosine. This is followed by the transfer of a methyl group from SAM to the C5 position.

In the case of this compound incorporated into DNA, the vinyl group at the C5 position presents an electrophilic center. Following the initial nucleophilic attack by the enzyme's cysteine at C6, the vinyl group can react with a nucleophile in the active site, leading to the formation of a stable covalent adduct between the enzyme and the DNA substrate. This effectively traps the enzyme, preventing the completion of the methylation reaction and leading to its inactivation.

Quantitative Data

As of the date of this document, specific quantitative data such as IC50 or Ki values for the inhibition of methyltransferase enzymes by this compound are not widely reported in the peer-reviewed literature. The primary reported biological activity of 2'-deoxy-5-vinylcytidine is as an antiviral agent. However, based on the known activity of other C5-substituted cytidine analogs, it is reasonable to hypothesize that this compound will exhibit inhibitory activity against DNMTs. The tables below are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Inhibition of DNMT Activity by this compound

| DNMT Isoform | Substrate Concentration (μM) | This compound IC50 (μM) | Inhibition Type | Ki (μM) |

| DNMT1 | ||||

| DNMT3A | ||||

| DNMT3B |

Table 2: Cellular Activity of this compound

| Cell Line | Treatment Duration (h) | This compound GI50 (μM) | Global DNA Methylation Change (%) |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a methyltransferase probe. These protocols are adapted from established methods for studying other DNMT inhibitors.

Synthesis of 5-Vinyl-2'-deoxycytidine Triphosphate

For in vitro enzymatic assays, 5-vinyl-2'-deoxycytidine must be converted to its triphosphate form.

Protocol:

-

Phosphorylation: Start with commercially available or synthesized 5-vinyl-2'-deoxycytidine.

-

Perform a one-pot, three-step phosphorylation reaction using a suitable kinase, such as thymidine kinase, to generate the monophosphate.

-

Further phosphorylate the monophosphate to the diphosphate and then to the triphosphate using appropriate kinases and phosphate donors (e.g., ATP).

-

Purification: Purify the resulting 5-vinyl-2'-deoxycytidine triphosphate (5-VdCTP) by anion-exchange chromatography (e.g., using a DEAE-Sephadex column) followed by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the 5-VdCTP by mass spectrometry and NMR spectroscopy.

In Vitro DNMT Activity/Inhibition Assay

This protocol describes a non-radioactive, ELISA-based assay to measure DNMT activity and its inhibition by this compound.

Materials:

-

Recombinant human DNMT1, DNMT3A, or DNMT3B

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a microplate

-

5-Vinyl-2'-deoxycytidine triphosphate (synthesized as above)

-

Anti-5-methylcytosine antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

Protocol:

-

Reaction Setup: In each well of the DNA-coated microplate, add the assay buffer, SAM, and the recombinant DNMT enzyme.

-

For inhibition assays, add varying concentrations of 5-vinyl-2'-deoxycytidine triphosphate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction to proceed.

-

Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted components.

-

Antibody Incubation: Add the anti-5-methylcytosine antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Mass Spectrometry Analysis of the Covalent Adduct

To confirm the formation of a covalent adduct between the DNMT and the this compound-containing DNA, mass spectrometry is the gold standard.

Protocol:

-

In Vitro Reaction: Set up a larger scale in vitro methylation reaction containing the DNMT enzyme, a this compound-incorporated DNA oligonucleotide, and SAM.

-

Reaction Quenching: Stop the reaction by adding a denaturing agent (e.g., SDS).

-

Protein Digestion: Digest the protein component of the reaction mixture with a protease such as trypsin.

-

Enrichment of Adduct: Use affinity chromatography or other purification methods to enrich for the DNA-peptide adduct.

-

LC-MS/MS Analysis: Analyze the enriched sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

-

Data Analysis: Search the MS/MS data against the protein sequence of the DNMT to identify the peptide that is covalently linked to the modified DNA. The mass shift will correspond to the mass of the this compound-containing oligonucleotide.

Conclusion and Future Directions

This compound holds promise as a valuable chemical probe for the study of methyltransferase enzymes. Its potential to act as a mechanism-based inhibitor through the formation of a covalent adduct makes it a powerful tool for identifying active methyltransferases and for elucidating their catalytic mechanisms. While direct experimental evidence for its interaction with DNMTs is currently limited, the well-established precedent of other C5-substituted cytidine analogs provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path for researchers to characterize the activity of this compound and to explore its potential in drug discovery and development. Future studies should focus on determining the specific kinetic parameters of this compound with different DNMT isoforms and on evaluating its efficacy and specificity in cellular and in vivo models. Such research will be crucial in validating this compound as a potent and selective probe for methyltransferase enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Properties of 2'-deoxy-5-vinylcytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-deoxy-5-vinylcytidine (5-vinyl-dC) is a pyrimidine nucleoside analog that has demonstrated significant potential as an antiviral agent, particularly against herpes simplex virus (HSV). This technical guide provides a comprehensive overview of its chemical synthesis, biological activity, and the experimental methodologies employed in its evaluation. The synthesis is achieved through a multi-step process starting from 2'-deoxyuridine, involving the formation of a vinyl appendage at the C5 position of the pyrimidine ring, followed by amination. Biologically, 5-vinyl-dC exhibits potent and selective inhibition of HSV-1 and HSV-2 replication. This activity is contingent on its phosphorylation by viral thymidine kinase, highlighting a targeted mechanism of action. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and biological pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry and virology.

Chemical Synthesis

The synthesis of 2'-deoxy-5-vinylcytidine is a multi-step process that begins with the readily available nucleoside, 2'-deoxyuridine. The key transformations involve the introduction of a vinyl group at the 5-position of the uracil base and the subsequent conversion of the uracil moiety to a cytosine.

A rapid and efficient synthesis has been described, which proceeds through the formation of 2'-deoxy-5-(1-hydroxyethyl)uridine as a key intermediate.[1][2] This intermediate is then dehydrated to yield 2'-deoxy-5-vinyluridine. The final step involves the amination of 2'-deoxy-5-vinyluridine to produce the target compound, 2'-deoxy-5-vinylcytidine.[1][2]

Synthesis Pathway

The overall synthetic route is depicted in the following diagram:

Caption: Synthetic pathway of 2'-deoxy-5-vinylcytidine from 2'-deoxyuridine.

Experimental Protocols

1.2.1. Synthesis of 2'-deoxy-5-(1-hydroxyethyl)uridine

A solution of 2'-deoxyuridine in a suitable solvent is reacted with acetaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield the 1-hydroxyethyl adduct. This is followed by acidic workup.

1.2.2. Synthesis of 2'-deoxy-5-vinyluridine

The 2'-deoxy-5-(1-hydroxyethyl)uridine intermediate is subjected to dehydration. This can be achieved by treatment with a dehydrating agent, such as sulfuric acid in an appropriate solvent, to yield 2'-deoxy-5-vinyluridine.

1.2.3. Synthesis of 2'-deoxy-5-vinylcytidine

The conversion of the uridine to the cytidine analogue is accomplished through an amination process. 2'-deoxy-5-vinyluridine is first treated to activate the 4-position of the pyrimidine ring, for example, by creating a 4-triazolyl intermediate. This is followed by reaction with ammonia to yield 2'-deoxy-5-vinylcytidine.

1.2.4. Purification

Purification of the final product is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.

Biological Properties

2'-deoxy-5-vinylcytidine has been primarily investigated for its antiviral activity, particularly against herpes simplex virus types 1 and 2.

Antiviral Activity

2'-deoxy-5-vinylcytidine is a potent inhibitor of both HSV-1 and HSV-2 replication in cell culture.[1][2] The inhibitory activity is quantified by the 50% inhibitory dose (ID50), which is the concentration of the compound required to reduce viral plaque formation by 50%.

Cytotoxicity

An important aspect of any potential therapeutic agent is its selectivity. The cytotoxicity of 2'-deoxy-5-vinylcytidine is assessed to determine its effect on the host cells. This is typically measured as the concentration that inhibits cell growth by 50% (CD50). The selectivity index (SI), calculated as the ratio of CD50 to ID50, provides a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the virus-infected cells. 2'-deoxy-5-vinylcytidine has been shown to be much less toxic to cell cultures than its uridine counterpart.[1][2]

Quantitative Biological Data

The following table summarizes the quantitative data for the antiviral activity and cytotoxicity of 2'-deoxy-5-vinylcytidine.

| Virus Strain | Cell Line | ID50 (µg/mL) | CD50 (µg/mL) | Selectivity Index (SI) | Reference |

| HSV-1 | Vero | 0.2 | 45 | 225 | [1][2] |

| HSV-2 | Vero | 0.2 | 45 | 225 | [1][2] |

Mechanism of Action

The antiviral activity of 2'-deoxy-5-vinylcytidine is dependent on its phosphorylation, which is initiated by the virus-encoded thymidine kinase (TK). This is a key step that confers selectivity, as the viral TK is much more efficient at phosphorylating the nucleoside analog than the host cellular TKs.

Once monophosphorylated, the compound is further converted to its diphosphate and triphosphate forms by cellular kinases. The triphosphate of 2'-deoxy-5-vinylcytidine can then act as a substrate for the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thus inhibiting viral replication.

References

Methodological & Application

Application Notes and Protocols for 5-Vinylcytidine (5-VC) Nascent RNA Sequencing

Introduction

The study of nascent RNA provides a real-time snapshot of transcriptional activity within a cell, offering invaluable insights into the dynamics of gene expression. Unlike steady-state RNA analysis, which reflects the balance of RNA synthesis and decay, nascent RNA sequencing focuses specifically on newly transcribed molecules. Metabolic labeling using nucleoside analogs is a powerful technique to isolate and analyze this transient RNA population. 5-Vinylcytidine (5-VC) is a modified nucleoside that gets incorporated into newly synthesized RNA. It serves as a handle for subsequent bioorthogonal chemistry, allowing for the selective enrichment and sequencing of nascent transcripts.

A key advantage of using vinyl nucleosides like 5-VC is their compatibility with the inverse electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" approach is exceptionally fast and proceeds under biocompatible conditions, avoiding the use of copper catalysts which can be toxic to cells and damaging to RNA.[1] Furthermore, studies on the related compound 5-vinyluridine (5-VU) have shown that vinyl analogs are less perturbative to global gene expression compared to other analogs like 5-ethynyluridine (5-EU), making them a more reliable choice for sensitive downstream analyses.[1]

These application notes provide a comprehensive protocol for utilizing this compound for the metabolic labeling, enrichment, and subsequent sequencing of nascent RNA, tailored for researchers in molecular biology, drug discovery, and genomics.

Principle of the Method

The 5-VC nascent RNA sequencing protocol is a multi-step process that begins with the introduction of 5-VC to living cells. The cells' natural metabolic pathways incorporate 5-VC into elongating RNA chains in place of endogenous cytidine. Following this labeling pulse, total RNA is extracted. The vinyl group on the incorporated 5-VC serves as a unique chemical tag. A biotin-conjugated tetrazine molecule is then attached to this vinyl group via a highly efficient and specific IEDDA reaction. This biotin tag allows for the selective capture of the nascent RNA from the total RNA pool using streptavidin-coated magnetic beads. The enriched, newly synthesized RNA is then used as a template to generate cDNA libraries for high-throughput sequencing.

Applications

-

Dynamic Transcriptional Profiling: Monitor rapid changes in gene expression in response to various stimuli, such as drug treatment, environmental stress, or developmental cues.

-

RNA Stability and Turnover Analysis: By performing pulse-chase experiments, researchers can determine the degradation rates of specific transcripts on a genome-wide scale.

-

Elucidation of Gene Regulatory Networks: Identify immediate transcriptional responses downstream of signaling pathways or transcription factor activation.

-

Discovery of Novel and Transient Transcripts: Capture and identify unstable or low-abundance RNA species that are often missed in standard RNA-seq.[2]

-

Drug Development and Toxicology: Assess the on-target and off-target effects of compounds on transcription with high sensitivity and temporal resolution.

Data Presentation

Table 1: Comparative Analysis of Nucleoside Analogs for RNA Labeling

| Feature | 5-Vinyluridine (5-VU) | 5-Ethynyluridine (5-EU) |

| Bioorthogonal Reaction | Inverse Electron-Demand Diels-Alder (IEDDA) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Catalyst Requirement | Catalyst-free | Copper (I) |

| Cellular Perturbation | Low (18 differentially expressed genes)[1] | High (nearly 200 differentially expressed genes)[1] |

| Toxicity | Lower toxicity, suitable for in vivo applications[1] | Higher toxicity, potential for spurious RNA fragmentation[1] |

| Reaction Kinetics | Very fast | Slower |

This data is based on a comparison between 5-VU and 5-EU. 5-VC is expected to have similar advantages to 5-VU due to the shared vinyl functional group.

Table 2: Typical Experimental Parameters

| Step | Parameter | Recommended Value |

| Metabolic Labeling | 5-VC Concentration | 100-200 µM |

| Labeling Duration | 30 minutes - 16 hours (application dependent)[1] | |

| Total RNA Input | Amount | 10-100 µg |

| IEDDA Reaction | Tetrazine-Biotin Concentration | 100-250 µM |

| Reaction Time | 1-2 hours at 37°C | |

| Enrichment | Streptavidin Bead Slurry | 50 µL per 25 µg RNA |

| Sequencing | Read Depth | >20 million reads per sample |

Experimental Protocols

This protocol is adapted from established methods for nascent RNA capture using related nucleoside analogs.[3][4] Optimization may be required for specific cell types and experimental goals.

Materials and Reagents

-

This compound (5-VC)

-

Cell culture medium and supplements

-

TRIzol™ Reagent or other RNA extraction kit

-

Tetrazine-PEG4-Biotin

-

DMSO (anhydrous)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

RNase Inhibitor

-

Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin T1)

-

Binding and Wash Buffers (provided with beads or prepared separately)

-

Nuclease-free water

-

Reagents and kits for NGS library preparation (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit)

Step 1: Metabolic Labeling of Nascent RNA with 5-VC

-

Culture cells to approximately 80% confluency using standard protocols.

-

Prepare a stock solution of 5-VC (e.g., 100 mM in DMSO).

-

Add 5-VC directly to the pre-warmed cell culture medium to a final concentration of 100-200 µM.

-

Incubate the cells for the desired labeling period (e.g., 1 hour for a snapshot of active transcription, or longer for cumulative labeling).

-

After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Proceed immediately to RNA isolation or lyse the cells and store the lysate at -80°C.

Step 2: Total RNA Isolation

-

Isolate total RNA from the labeled cells using a standard protocol such as TRIzol™ reagent or a column-based kit.[3]

-

Perform a DNase treatment step to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop™) and a bioanalyzer (e.g., Agilent Bioanalyzer).

Step 3: Bioorthogonal Ligation (IEDDA Reaction)

-

In a nuclease-free tube, combine 10-100 µg of total RNA with Tetrazine-PEG4-Biotin (final concentration 100-250 µM) in reaction buffer.

-

Add RNase inhibitor to the reaction mix.

-

Incubate the reaction at 37°C for 1-2 hours with gentle rotation.

-

Precipitate the RNA to remove unreacted Tetrazine-Biotin. Add 1/10 volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of 100% ethanol. Incubate at -20°C for at least 1 hour.

-

Centrifuge at >12,000 x g for 30 minutes at 4°C.

-

Carefully discard the supernatant and wash the RNA pellet with 75% ethanol.

-

Air-dry the pellet and resuspend in nuclease-free water.

Step 4: Enrichment of Labeled RNA

-

Prepare the streptavidin magnetic beads according to the manufacturer's instructions (typically involves washing the beads with binding buffer).

-

Resuspend the biotinylated RNA in bead binding buffer and add it to the prepared streptavidin beads.

-

Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.

-

Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains unlabeled, pre-existing RNA.

-

Wash the beads three times with a high-salt wash buffer and twice with a low-salt wash buffer to remove non-specifically bound RNA.

-

Elute the captured nascent RNA from the beads using the manufacturer's recommended elution buffer or by resuspending in nuclease-free water and heating.

Step 5: RNA Library Preparation and Sequencing

-

Quantify the enriched nascent RNA using a sensitive method such as the Qubit™ RNA HS Assay Kit.

-

Use the eluted nascent RNA as input for a strand-specific RNA sequencing library preparation kit. Follow the manufacturer's protocol.

-

Perform quality control on the final library using a bioanalyzer to check for library size and concentration.

-

Sequence the library on a compatible next-generation sequencing platform.

Visualizations

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

Application Notes and Protocols for 5-Vinylcytidine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vinylcytidine (5-VC) is a modified nucleoside analog designed for metabolic labeling of RNA. The vinyl functional group serves as a chemical handle for post-transcriptional modification via click chemistry, offering a bioorthogonal approach to label and study nascent RNA. This technology is pivotal for understanding RNA dynamics in various biological processes, including disease progression and drug efficacy. Click chemistry, a set of rapid, selective, and high-yield reactions, enables the attachment of various reporter molecules, such as fluorophores and biotin, to the vinyl-modified RNA. This allows for the visualization, purification, and analysis of newly synthesized transcripts.

One of the most effective click chemistry reactions for vinyl-modified nucleosides is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. This catalyst-free reaction between the vinyl group (dienophile) and a tetrazine derivative (diene) exhibits fast kinetics and high specificity, making it ideal for applications in living cells and organisms.[1][2][3][4][5][6][7]

Important Note on the Stability of this compound: Recent studies have indicated that this compound (5-VC) is susceptible to degradation in the cellular environment, potentially through a Michael addition mechanism.[1] This instability can hinder its efficient incorporation into nascent RNA. Therefore, for robust and reliable RNA labeling using a vinyl-modified cytidine analog, it is crucial to consider this limitation. As a more stable and well-documented alternative, 5-Vinyluridine (5-VU) has been successfully used for metabolic RNA labeling and subsequent click chemistry applications.[1][8] The protocols and data presented herein are based on the principles of vinyl nucleoside labeling and IEDDA chemistry, with 5-Vinyluridine often serving as the model compound due to the instability of this compound.

Principle of the Method

The application of this compound (or a stable analog like 5-Vinyluridine) in click chemistry for RNA labeling follows a two-step process:

-

Metabolic Labeling: Cells or organisms are incubated with this compound. The cell's natural metabolic pathways, specifically the nucleotide salvage pathway, recognize the modified nucleoside. It is converted into its triphosphate form and subsequently incorporated into newly transcribed RNA by RNA polymerases.[8]

-

Click Chemistry Ligation: The vinyl-functionalized RNA is then detected by a click reaction. The IEDDA reaction with a tetrazine-conjugated reporter molecule (e.g., a fluorescent dye or biotin) is the most common and efficient method.[1][2] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of vinyl nucleosides in metabolic labeling and click chemistry.

Table 1: Metabolic Incorporation of Vinyl Nucleosides in HEK293T Cells

| Nucleoside Analog | Concentration | Incubation Time | Percent Incorporation into Total RNA |

| 5-Vinyluridine (5-VU) | 1 mM | 12 h | 0.86% |

| 2-Vinyladenosine (2-VA) | 1 mM | 12 h | 2.3% |

| 7-Deaza-vinyladenosine (7-dVA) | 1 mM | 12 h | 0.50% |

Data extracted from a study on vinyl nucleoside incorporation, highlighting the efficiency of metabolic labeling.[1]

Table 2: Cell Viability Assessment (MTT Assay)

| Compound | Concentration | 12 h Incubation | 24 h Incubation | 48 h Incubation |

| DMSO (Control) | <1% | 100% | 100% | 100% |

| 5-Vinyluridine (5-VU) | 1 mM | No significant effect | No significant effect | No significant effect |

| 5-Ethynyluridine (5-EU) | 1 mM | Modest effect | ~75% viability | ~50% viability |

This table compares the cytotoxicity of 5-Vinyluridine (5-VU) with the commonly used 5-Ethynyluridine (5-EU), demonstrating the lower toxicity of the vinyl analog.[1]

Table 3: Kinetics of Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

| Reaction Partners | Conditions | Second-Order Rate Constant (k₂) |

| 5-Vinyluridine (5-VU) + Tetrazine-1 | 10% Acetic Acid | Increased rate observed |

| This compound (5-VC) + Tetrazine-1 | 10% Acetic Acid | Increased rate observed |

Qualitative data suggests that acidic conditions can enhance the reaction rate of vinyl nucleosides with tetrazines.[1]

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Cultured Cells

This protocol describes the metabolic labeling of newly synthesized RNA in cultured mammalian cells using a vinyl-modified nucleoside.

Materials:

-

This compound (or 5-Vinyluridine) stock solution (100 mM in DMSO)

-

Complete cell culture medium

-

HEK293T cells (or other cell line of interest)

-

6-well tissue culture plates

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

Nuclease-free water

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency at the time of labeling.

-

Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to a final concentration of 1 mM.

-

Metabolic Labeling: Aspirate the old medium from the cells and replace it with the labeling medium.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired labeling period (e.g., 5-12 hours). The optimal labeling time may need to be determined empirically for different cell types and experimental goals.

-

Cell Lysis and RNA Extraction: After incubation, wash the cells once with PBS. Lyse the cells directly in the well and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Storage: Quantify the extracted RNA using a spectrophotometer. Store the RNA at -80°C until further use.

Protocol 2: Detection of Vinyl-Modified RNA via IEDDA-based Imaging

This protocol outlines the procedure for visualizing metabolically labeled RNA in fixed cells using a tetrazine-conjugated fluorophore.

Materials:

-

Cells grown on coverslips and metabolically labeled with this compound (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Tetrazine-conjugated fluorophore (e.g., Tz-TAMRA) stock solution (10 mM in DMSO)

-

Click reaction buffer (e.g., PBS pH 7.4 or acetate buffer pH 5.0)

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

-

Microscope slides

Procedure:

-

Cell Fixation: Wash the labeled cells on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Click Reaction: Wash the permeabilized cells three times with PBS. Prepare the click reaction solution by diluting the tetrazine-fluorophore stock solution into the click reaction buffer to a final concentration of 50-100 µM. Incubate the cells with the click reaction solution for 1-2 hours at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted tetrazine-fluorophore.

-

Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. Robust RNA labeling is often observed in the nucleolus, the site of rRNA biosynthesis.[1]

Visualizations

Signaling Pathway and Experimental Workflow

Caption: Workflow for metabolic labeling of RNA with this compound and subsequent detection via IEDDA click chemistry.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction Mechanism

Caption: The IEDDA reaction between a vinyl-modified RNA and a tetrazine probe, forming a stable conjugate and nitrogen gas.

Conclusion

The use of this compound and its more stable counterpart, 5-Vinyluridine, in conjunction with IEDDA click chemistry provides a powerful and versatile platform for the study of nascent RNA. The low toxicity of vinyl nucleosides compared to other analogs, coupled with the rapid and bioorthogonal nature of the IEDDA reaction, makes this an attractive method for researchers in basic science and drug development. These tools enable the precise labeling and analysis of RNA dynamics, offering deeper insights into the complex regulatory networks that govern gene expression.

References

- 1. Expanding the Scope of RNA Metabolic Labeling with Vinyl Nucleosides and Inverse Electron-Demand Diels-Alder Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 3. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Inverse Electron Demand Diels-Alder Reactions [sigmaaldrich.com]

- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 8. Cycloaddition enabled mutational profiling of 5-vinyluridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Labeling of RNA using 5-Vinylcytidine

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the application of 5-Vinylcytidine (5-VC) for the metabolic labeling of nascent RNA.

Introduction to this compound (5-VC) for RNA Labeling

Metabolic labeling is a powerful technique for studying the dynamics of RNA synthesis and turnover. It involves the introduction of a modified nucleoside analog into cells, which is then incorporated into newly transcribed RNA by the cell's own enzymatic machinery. This compound (5-VC) is a cytidine analog that contains a vinyl group at the C5 position of the pyrimidine ring.[1] This vinyl group serves as a bioorthogonal handle, allowing for specific chemical ligation to a probe for visualization or enrichment.

A critical consideration when working with 5-VC is its susceptibility to degradation by Michael donors present in common RNA extraction reagents like TRIzol.[1] Therefore, specific protocols for RNA isolation must be followed to ensure the integrity of the labeled RNA.

Principle of the Method

The metabolic labeling and detection of RNA using 5-VC is a two-step process:

-